

Alk5-IN-8: A Technical Guide to a Potent TGF- β Signaling Inhibitor

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Compound of Interest

Compound Name: *Alk5-IN-8*
Cat. No.: *B10856918*

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Executive Summary

Alk5-IN-8 is a potent and specific small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting the kinase activity of ALK5, **Alk5-IN-8** effectively blocks the canonical TGF- β signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis, cancer, and autoimmune diseases. This document provides a comprehensive technical overview of the function, mechanism of action, and potential research applications of **Alk5-IN-8**, positioning it as a valuable tool for investigating TGF- β -mediated cellular events and exploring novel therapeutic strategies.

Introduction to TGF- β Signaling and the Role of ALK5

The Transforming Growth Factor- β (TGF- β) superfamily of cytokines plays a pivotal role in regulating cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] [2] The signaling cascade is initiated by the binding of a TGF- β ligand to a type II receptor (T β RII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[3] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.

Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus.[4] Within the nucleus, the SMAD complex acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[4] Given its central role in initiating the signaling cascade, ALK5 represents a key therapeutic target for modulating the diverse and often pathological effects of TGF- β .

Mechanism of Action of Alk5-IN-8

Alk5-IN-8 functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[5] This targeted inhibition effectively halts the TGF- β signaling cascade at an early and critical juncture, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF- β -responsive genes.

The primary function of **Alk5-IN-8** is to serve as a research tool to dissect the roles of the TGF- β /ALK5 signaling axis in various biological and pathological processes.[5]

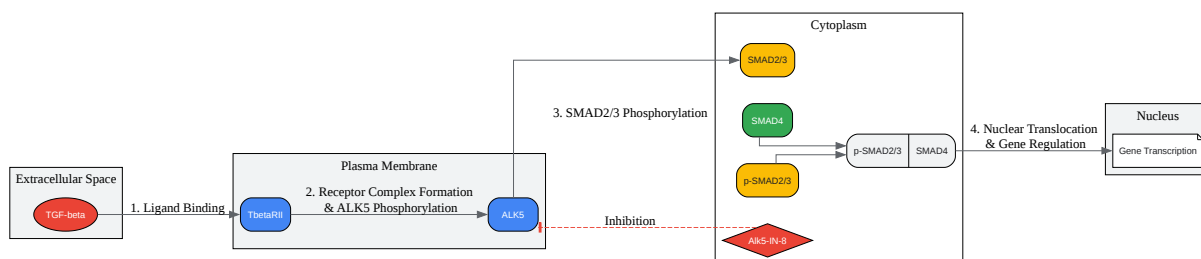
Quantitative Data on ALK5 Inhibitors

While specific quantitative data for **Alk5-IN-8**, such as its IC₅₀, is not readily available in the public domain, the following table presents data for other well-characterized ALK5 inhibitors to provide a comparative context for potency and selectivity.

Compound	Target	IC50 (nM)	Assay Type	Reference
GW6604	ALK5	140	Autophosphorylation Assay	[6]
PAI-1 Transcription	500	Cellular Assay	[6]	
A-83-01	ALK5	12	Kinase Assay	[7]
ALK4	45	Kinase Assay	[7]	
ALK7	7.5	Kinase Assay	[7]	
SB431542	ALK5	94	Kinase Assay	[8]
SB525334	ALK5	14.3	Kinase Assay	[8]
Galunisertib (LY2157299)	TβRI	56	Kinase Assay	[8]
RepSox (E-616452)	ALK5	23 (ATP binding)	Kinase Assay	[8]
ALK5	4 (autophosphorylation)	Kinase Assay	[8]	

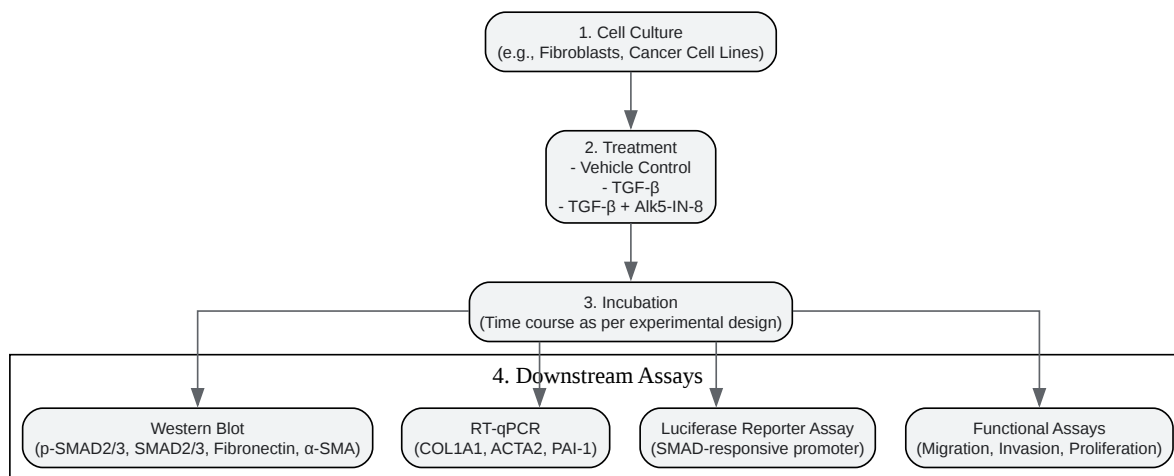
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and potential experimental applications of **Alk5-IN-8**, the following diagrams have been generated using the Graphviz DOT language.



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Caption: TGF- β signaling pathway and the inhibitory action of **Alk5-IN-8**.



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